N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine
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Overview
Description
N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H17F3N2 It is a diamine derivative characterized by the presence of a butyl group and a trifluoroethyl group attached to the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with butyl bromide and 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions generally include:
Temperature: 50-80°C
Solvent: Anhydrous ethanol or acetonitrile
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous ether or tetrahydrofuran, 0-25°C.
Substitution: Halogenated compounds (e.g., alkyl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., ethanol), 50-80°C.
Major Products
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted diamines
Scientific Research Applications
N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The diamine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine
- N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine
Uniqueness
N-butyl-N’-(2,2,2-trifluoroethyl)ethane-1,2-diamine is unique due to the presence of both butyl and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the butyl group provides flexibility and hydrophobicity, making it suitable for various applications.
Properties
IUPAC Name |
N-butyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3N2/c1-2-3-4-12-5-6-13-7-8(9,10)11/h12-13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKIERCAMOHJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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